Cas no 2034496-21-2 (3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine)

3-Chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine is a specialized heterocyclic compound featuring a chloro-substituted pyridine core linked via an ether bridge to a piperidine moiety, which is further functionalized with a 3-methoxybenzoyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the chloro and methoxy groups enhances reactivity and selectivity in synthetic applications, while the piperidine scaffold contributes to conformational flexibility. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. Suitable for use in medicinal chemistry, this compound offers potential in the design of receptor-specific ligands and enzyme inhibitors.
3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine structure
2034496-21-2 structure
Product Name:3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine
CAS No:2034496-21-2
MF:C18H19ClN2O3
MW:346.808063745499
CID:6177635
PubChem ID:119100576
Update Time:2025-05-20

3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine
    • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone
    • [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
    • AKOS026691073
    • F6479-2979
    • 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
    • 2034496-21-2
    • Inchi: 1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3
    • InChI Key: SEKGXKCUJOXLBZ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CCN(C(C2C=CC=C(C=2)OC)=O)CC1

Computed Properties

  • Exact Mass: 346.1084202g/mol
  • Monoisotopic Mass: 346.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 51.7Ų

3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6479-2979-2μmol
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6479-2979-5μmol
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6479-2979-10μmol
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6479-2979-20μmol
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6479-2979-1mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
1mg
$81.0 2023-09-08
Life Chemicals
F6479-2979-2mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
2mg
$88.5 2023-09-08
Life Chemicals
F6479-2979-3mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
3mg
$94.5 2023-09-08
Life Chemicals
F6479-2979-4mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
4mg
$99.0 2023-09-08
Life Chemicals
F6479-2979-5mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
5mg
$103.5 2023-09-08
Life Chemicals
F6479-2979-10mg
3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyridine
2034496-21-2
10mg
$118.5 2023-09-08

Additional information on 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine

3-Chloro-4-{1-(3-Methoxybenzoyl)piperidin-4-yloxy}pyridine (CAS No. 2034496-21-2): An Overview of a Promising Compound in Medicinal Chemistry

3-Chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine (CAS No. 2034496-21-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as pyridines, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine is characterized by a pyridine ring substituted with a chloro group at the 3-position and a piperidine moiety linked through an ether bond at the 4-position. The piperidine ring is further functionalized with a 3-methoxybenzoyl group, which imparts additional complexity and potential for interaction with biological targets.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly those with substituted piperidine rings. The presence of the 3-methoxybenzoyl group in 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine has been shown to enhance its binding affinity to specific receptors and enzymes, making it a promising candidate for various therapeutic applications.

In the context of anti-inflammatory research, 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine has demonstrated significant potential. A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine has also shown promise in cancer research. Preclinical studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this cytotoxicity is thought to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial function.

In neuropharmacology, 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine has been investigated for its potential neuroprotective effects. Research conducted by a team at the University of California found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine have also been evaluated in preclinical models. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a moderate half-life and low clearance rate. These characteristics make it an attractive candidate for further development as an orally administered therapeutic agent.

To further explore the therapeutic potential of 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that this compound is well-tolerated at various dose levels, with no serious adverse effects reported. These findings provide a strong foundation for advancing to phase II trials, where the primary focus will be on evaluating the compound's efficacy in specific disease indications.

In conclusion, 3-chloro-4-{1-(3-methoxybenzoyl)piperidin-4-yloxy}pyridine (CAS No. 2034496-21-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to elucidate its mechanisms of action and clinical utility, this compound holds significant promise for addressing unmet medical needs in various therapeutic areas.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司